molecular formula C15H12N6O2 B1381302 2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 21708-28-1

2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B1381302
CAS No.: 21708-28-1
M. Wt: 308.29 g/mol
InChI Key: XRMKGQLMYJAVJU-UHFFFAOYSA-N
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Description

2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C15H12N6O2 and its molecular weight is 308.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

Hexahydro-1H-Isoindole-1,3(2H)-Dione Derivatives : A study by Tan et al. (2016) developed a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, highlighting their potential in creating amino and triazole derivatives through epoxide opening reactions with sodium azide. This research opens up avenues for exploring the structural variations and potential applications of these derivatives in biological systems Tan et al., 2016.

Ethyl (Z)-2-(2,3-Dihydro-1,3-Dioxo-1H-Isoindol-2-yl) Derivatives : Bevk et al. (2001) prepared Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate and its amino substituted products, showcasing the chemical flexibility and potential for further functionalization of the isoindole-1,3-dione backbone Bevk et al., 2001.

Molecular and Crystal Structure

N-Aminoimides and Tricyclic Derivatives : Struga et al. (2007) synthesized two new N-aminoimides with tricyclic structures, providing detailed insights into their molecular and crystal structures. This study contributes to understanding the structural aspects of isoindole derivatives, which is crucial for their potential application in material science or pharmacology Struga et al., 2007.

Antimicrobial Activity

Isoindole-1,3(2H)-Dione and Imidoxy Derivatives : Salvi et al. (2007) synthesized a series of isoindole-1,3(2H)-dione derivatives showing significant antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents Salvi et al., 2007.

Polysubstituted Analogues

Polysubstituted Isoindole-1,3-Dione Analogues : A study by Tan et al. (2014) on the synthesis of new polysubstituted isoindole-1,3-dione analogues from hexahydro derivatives provides a basis for the exploration of these compounds in various scientific applications, from material science to biologically active molecules Tan et al., 2014.

Anticancer Activity

Acridine Cyclic Imide Hybrids : Kumar et al. (2015) synthesized acridine cyclic imide hybrid molecules and evaluated them for anticancer activity against various human cancer cell lines. Some compounds exhibited good anticancer activity, indicating the potential therapeutic applications of isoindole-1,3-dione derivatives Kumar et al., 2015.

Properties

IUPAC Name

2-[2-(6-aminopurin-9-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2/c16-12-11-13(18-7-17-12)20(8-19-11)5-6-21-14(22)9-3-1-2-4-10(9)15(21)23/h1-4,7-8H,5-6H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMKGQLMYJAVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=NC4=C(N=CN=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

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